molecular formula C25H29ClN4O2S B2627659 N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1185117-64-9

N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2627659
CAS No.: 1185117-64-9
M. Wt: 485.04
InChI Key: COFFKASBNRBYDX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. This compound combines a spirocyclic triaza system with a thioacetamide linkage and aromatic substituents (5-chloro-2-methoxyphenyl and p-tolyl groups). Its design likely targets enhanced pharmacokinetic properties, such as improved solubility or receptor binding, via the spirocyclic framework and sulfur-containing moieties .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O2S/c1-4-30-13-11-25(12-14-30)28-23(18-7-5-17(2)6-8-18)24(29-25)33-16-22(31)27-20-15-19(26)9-10-21(20)32-3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFFKASBNRBYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structure-activity relationship (SAR), and biological evaluations of this compound, focusing on its antioxidant and anticancer properties.

Synthesis

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide involves several steps:

  • Formation of the thioamide : The initial step includes the reaction of 5-chloro-2-methoxyphenyl acetamide with a thio compound derived from 8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene.
  • Purification : The resultant thioamide is purified using column chromatography to obtain the desired compound in high purity.

Structure and Properties

The compound features a unique spirocyclic structure combined with a thioamide functional group. The presence of electron-donating groups such as methoxy enhances its biological activity by stabilizing the molecular structure and improving solubility.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The incorporation of methoxy groups has been shown to enhance radical scavenging activity due to their ability to donate electrons and stabilize free radicals .

Anticancer Activity

The anticancer potential of N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide has been evaluated using various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects against lung cancer cells (A549) and breast cancer cells (MCF7). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

Several studies have investigated the biological activity of related compounds to establish a SAR:

CompoundActivityReference
1Antioxidant
2Anticancer (lung cancer)
3Cytotoxicity against MCF7

These findings suggest that modifications in the molecular structure can lead to enhanced biological activity.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide with various biological targets involved in cancer pathways. The results indicated strong interactions with key enzymes involved in apoptosis regulation and cell cycle control .

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity : While biological data for the target compound are unavailable, structurally related 2-thioxoacetamides exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. The spirocyclic triaza system may amplify these effects by stabilizing ligand-receptor interactions .
  • Computational Insights : highlights that chlorophenyl acetamide derivatives (e.g., CPA) show strong HOMO-LUMO gaps (~4.5 eV), indicating electronic stability. The target’s spiro system may further modulate these properties, warranting DFT or MESP analysis .

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